molecular formula C17H18F4N4O2 B2537211 1-(1-(2-(2-fluorophenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034329-04-7

1-(1-(2-(2-fluorophenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2537211
CAS RN: 2034329-04-7
M. Wt: 386.351
InChI Key: FGQUYEWNOOYNAD-UHFFFAOYSA-N
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Description

1-(1-(2-(2-fluorophenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H18F4N4O2 and its molecular weight is 386.351. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on derivatives of 1,2,4-triazoles, including compounds structurally related to 1-(1-(2-(2-fluorophenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, focuses on their synthesis, crystal structure, and intermolecular interactions. For example, Shukla et al. (2017) synthesized biologically active derivatives of 1,2,4 triazoles, analyzing their molecular packing and the role of various intermolecular interactions, such as C-H…F, C-H…S, and C-H…N, through computational procedures and Hirshfeld analysis (Shukla, Mohan, Vishalakshi, & Chopra, 2017).

Catalysis and Pharmaceutical Synthesis

Compounds within this chemical family serve as key intermediates in pharmaceutical synthesis. Botteghi et al. (2001) described the synthesis of neuroleptic agents Fluspirilen and Penfluridol, demonstrating the role of a related compound in producing these pharmaceuticals through rhodium catalyzed hydroformylation (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Antagonist Activity and Drug Discovery

The exploration of 1,2,4-triazole derivatives extends into their potential as bioactive molecules in drug discovery. Watanabe et al. (1992) prepared derivatives showing 5-HT2 antagonist activity, indicating their significance in medicinal chemistry for developing new therapeutic agents (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Metabolic Interaction Studies

Investigations into the metabolic interactions of related compounds include studies on casopitant, a neurokinin-1 receptor antagonist. Motta et al. (2011) provided insights into casopitant's interaction with CYP3A4 substrates, highlighting the complex metabolic behavior of such compounds and their potential for drug-drug interactions (Motta, Pons, Pagliarusco, Pellegatti, & Bonomo, 2011).

Anti Neoplastic Activity

The anti-cancer activity of 1,2,4 - triazole derivatives has been a subject of interest in cancer research. Arul and Smith (2016) evaluated the anti-cancer activity of a novel 1,2,4 - triazole derivative against Dalton’s Lymphoma Ascitic in mice, showcasing the potential of such compounds in oncology (Arul & Smith, 2016).

properties

IUPAC Name

2-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F4N4O2/c1-23-15(17(19,20)21)22-25(16(23)27)12-6-8-24(9-7-12)14(26)10-11-4-2-3-5-13(11)18/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQUYEWNOOYNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(2-fluorophenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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